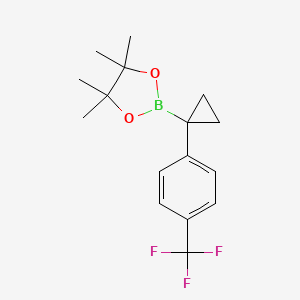

4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a pinacol-protected boron center. Its structure combines a cyclopropane ring directly attached to the dioxaborolane core and a 4-(trifluoromethyl)phenyl substituent. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura couplings, where boronic esters serve as key intermediates .

Properties

Molecular Formula |

C16H20BF3O2 |

|---|---|

Molecular Weight |

312.1 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-5-7-12(8-6-11)16(18,19)20/h5-8H,9-10H2,1-4H3 |

InChI Key |

AKHGWRRUYJBWCG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the cyclopropylboronic ester moiety by cyclopropanation of styrylboronic esters or related intermediates, followed by functionalization with the 4-(trifluoromethyl)phenyl group. Key steps include:

- Preparation of styrylboronic ester precursors.

- Cyclopropanation using diazomethane or diazo compounds catalyzed by palladium complexes.

- Introduction of the trifluoromethylphenyl substituent via lithiation and subsequent coupling with boronic acid pinacol esters.

This multi-step approach ensures the incorporation of both the cyclopropyl ring and the trifluoromethyl-substituted aromatic system into the boronic ester framework.

Cyclopropanation of Styrylboronic Esters

A pivotal step in the preparation is the cyclopropanation of (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane using diazomethane in the presence of palladium acetate catalyst. Optimization studies have demonstrated the following:

| Entry | Residence Time (min) | Conversion (%) |

|---|---|---|

| 1 | 5 | 28 |

| 2 | 10 | 41 |

| 3 | 20 | 66 |

- Reaction conditions: KOH (0.6 M, MeOH/H2O 1:1), Diazald® (0.3 M, MeOH), Pd(OAc)2 (5%), THF solvent.

- The reaction is conducted under flow conditions with controlled diazomethane addition to improve safety and efficiency.

This method efficiently converts styrylboronic esters into cyclopropylboronic esters with moderate to good conversions, which are key intermediates for the target compound.

Lithiation and Coupling with Boronic Acid Pinacol Esters

The incorporation of the 4-(trifluoromethyl)phenyl group is achieved via lithiation of 4-bromobenzotrifluoride followed by reaction with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester. The general procedure involves:

- Treatment of 4-bromobenzotrifluoride with tert-butyllithium in hexane at low temperature.

- Subsequent addition of the boronic acid pinacol ester reagent.

- Purification by silica gel chromatography.

Yields for this step are reported around 62%, producing the desired boronic ester as a yellow oil.

Comparative Analysis of Preparation Methods

| Preparation Step | Method/Conditions | Yield/Conversion | Notes |

|---|---|---|---|

| Cyclopropanation | Pd(OAc)2 catalysis, diazomethane, THF, flow | Up to 66% conv. | Flow chemistry enhances safety and control |

| Lithiation and coupling | tBuLi lithiation, boronic acid pinacol ester | ~62% yield | Requires careful low-temperature handling |

| Platinum-catalyzed diboration | [Pt(PPh3)4], toluene or THF, 24 h | Not reported | More applicable to other boryl-functionalized substrates |

Summary of Key Research Findings

- The cyclopropanation of styrylboronic esters is effectively catalyzed by palladium acetate under flow conditions, providing a scalable and controllable route to cyclopropylboronic esters.

- Subsequent lithiation of 4-bromobenzotrifluoride and coupling with boronic acid pinacol esters introduces the trifluoromethylphenyl group with good yield.

- The trifluoromethyl substituent enhances the electronic and steric properties of the boronic ester, improving its utility in selective organic transformations.

- Emerging catalytic methods such as platinum-catalyzed diboration may offer future synthetic versatility for related compounds.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

Oxidation reactions: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.

Coupling reactions: The compound is a valuable intermediate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is widely used in the synthesis of biaryl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane has several applications in scientific research:

Organic synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal chemistry: It is employed in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.

Material science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic applications, where the compound enhances the reactivity and selectivity of the reactions.

Comparison with Similar Compounds

Cyclopropane-Containing Analogues

-

- Structure: 4,4,5,5-Tetramethyl-2-((1S,2S)-1-(2-methylprop-1-en-1-yl)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane.

- Key Difference: A 2-methylprop-1-en-1-yl group replaces one hydrogen on the cyclopropane.

- Impact: The bulky substituent increases steric hindrance, resulting in a high diastereomeric ratio (>20:1) and excellent yield (97%) .

- rac-[(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol (): Structure: Cyclopropane with a hydroxymethyl substituent.

Trifluoromethylphenyl Derivatives

Comparison to Other Methods

2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane (CAS No. 214360-65-3) is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure provides interesting biological properties that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action based on recent studies.

The biological activity of 4,4,5,5-tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. The compound has been investigated for its inhibitory effects on enzymes related to metabolic disorders.

Antidiabetic Activity

Recent studies have highlighted the compound's potential as a multi-target antidiabetic agent. In vitro assays demonstrated significant inhibitory effects on key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 (μM) | Standard | Standard IC50 (μM) |

|---|---|---|---|

| α-Glucosidase | 6.28 | Acarbose | 2.00 |

| α-Amylase | 4.58 | Acarbose | 1.58 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | Ursolic Acid | 1.35 |

| DPPH Antioxidant Assay | 2.36 | Ascorbic Acid | 0.85 |

These results indicate that the compound exhibits comparable or superior inhibitory effects against these targets when compared to established antidiabetic drugs .

Case Studies

A notable study synthesized a chiral derivative of the compound and evaluated its antidiabetic properties through various assays. The results indicated that the compound effectively inhibited α-glucosidase and α-amylase with percent inhibitions ranging from 58% to 88% across different concentrations . The molecular docking studies further supported these findings by demonstrating favorable binding interactions with the target enzymes.

Safety and Toxicity

The acute toxicity of the compound was assessed in experimental models, showing no significant adverse effects at tested doses over a period of 72 hours. Behavioral observations did not indicate lethality or harmful changes in treated mice . This suggests a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.